2-Bromotoluene-3,4,5,6-D4

Übersicht

Beschreibung

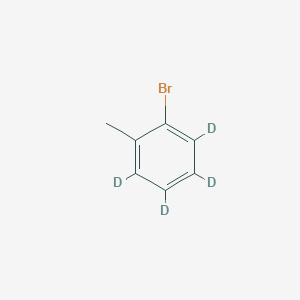

2-Bromotoluene-3,4,5,6-D4 is a brominated derivative of toluene where four hydrogen atoms on the benzene ring are replaced by deuterium atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromotoluene-3,4,5,6-D4 can be synthesized through the bromination of toluene followed by isotopic exchange reactions to replace hydrogen atoms with deuterium. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The isotopic exchange reactions can be carried out using deuterium gas (D2) or deuterated solvents under specific conditions to achieve the desired level of deuteration.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors and isotopic exchange systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The process is optimized to minimize by-products and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromotoluene-3,4,5,6-D4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce benzoic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the bromine atom to produce 2-methylbenzene derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides to replace the bromine atom with other functional groups.

Major Products Formed:

Oxidation: Benzoic acid derivatives

Reduction: 2-Methylbenzene derivatives

Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. NMR Spectroscopy:

2-Bromotoluene-3,4,5,6-D4 serves as a valuable reference standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances signal clarity and resolution in NMR studies, allowing researchers to investigate molecular structures and reaction mechanisms with greater precision .

2. Synthesis of Complex Molecules:

This compound is utilized as a building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of more complex structures. Researchers have employed it in various coupling reactions such as Suzuki and Heck reactions to synthesize aryl compounds .

3. Isotope Labeling:

The deuterium labeling of this compound makes it an important tool for isotope labeling studies. This labeling is crucial for tracing metabolic pathways and studying reaction kinetics in chemical and biological systems .

Biological Research Applications

1. Metabolic Studies:

In biological research, this compound is used to trace the metabolism of brominated compounds within living organisms. Its isotopic labeling allows for detailed tracking of metabolic pathways and interactions with biological targets .

2. Pharmacokinetics:

The compound has been explored for its pharmacokinetic properties. Studies indicate that deuteration can enhance metabolic stability and alter the distribution of drugs within biological systems. This characteristic is advantageous in drug development as it may lead to improved therapeutic efficacy and reduced side effects .

Industrial Applications

1. Pharmaceutical Industry:

In the pharmaceutical sector, this compound is used in the synthesis of deuterated pharmaceuticals. The unique properties conferred by deuteration can improve drug performance by increasing stability and modifying metabolic pathways .

2. Material Science:

The compound also finds applications in material science as a precursor for developing novel materials with specific properties due to its bromine content and isotopic labeling capabilities .

Case Study 1: Metabolic Stability Enhancement

A study by Russak et al. (2019) investigated the pharmacokinetic advantages of deuterated compounds like this compound. The findings revealed that deuteration significantly improved metabolic stability compared to non-deuterated analogs. This enhancement suggests potential applications in drug formulations requiring prolonged action.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction between this compound and cytochrome P450 enzymes demonstrated that the compound could modulate enzyme activity differently than its non-deuterated counterparts. This property may lead to reduced toxicity and side effects in therapeutic applications .

Wirkmechanismus

The mechanism by which 2-Bromotoluene-3,4,5,6-D4 exerts its effects depends on the specific application. In organic synthesis, it acts as a brominating agent, introducing bromine atoms into organic molecules. In biological studies, its deuterated nature allows for the tracking of metabolic processes without significantly altering the biochemical properties of the molecules involved.

Molecular Targets and Pathways:

Organic Synthesis: Targets include various organic substrates that undergo bromination.

Biology: Targets metabolic pathways involving deuterated compounds.

Vergleich Mit ähnlichen Verbindungen

2-Bromotoluene

4-Bromotoluene

2,4-Dibromotoluene

2-Bromoanisole

Biologische Aktivität

2-Bromotoluene-3,4,5,6-D4 is a deuterated derivative of 2-bromotoluene, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium. This compound is significant in various biological and chemical studies due to its unique isotopic labeling, which aids in tracing metabolic pathways and understanding reaction mechanisms.

The compound has notable physical properties:

Anticancer Activity

Research indicates that brominated compounds can exhibit significant anticancer properties. For instance:

- Fascaplysin , a marine-derived alkaloid related to brominated structures, has demonstrated cytotoxic effects against various cancer cell lines including melanoma and prostate cancer cells .

- The mechanisms of action include the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Inflammatory Response Modulation

Brominated compounds have also been shown to modulate inflammatory responses:

- Compounds similar to 2-Bromotoluene have been reported to inhibit the expression of pro-inflammatory genes in vitro and reduce airway inflammation in murine models . This suggests a potential role for this compound in therapeutic applications targeting inflammatory diseases.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various brominated derivatives found that certain compounds exhibited IC50 values in the submicromolar range against glioma cells . This suggests that deuterated derivatives like this compound may also possess similar cytotoxic potential due to their structural similarities.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fascaplysin | 0.125 | Various Cancer Cells |

| 3-Bromofascaplysin | <0.1 | Glioma C6 Cells |

| This compound | TBD | TBD |

The mechanism by which brominated compounds exert their biological effects typically involves:

- Electrophilic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions.

- Metabolic Stability : The presence of deuterium increases metabolic stability and reduces degradation rates compared to non-deuterated analogs .

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.